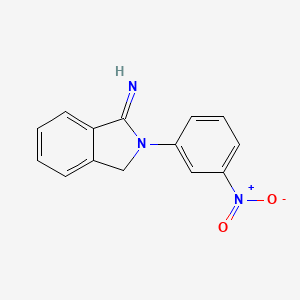

2-(3-Nitrophenyl)isoindolin-1-imine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

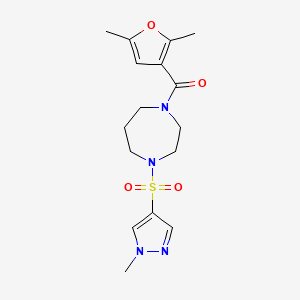

2-(3-Nitrophenyl)isoindolin-1-imine is an organic compound that belongs to the class of isoindoline imine derivatives. It’s a nitrogen analogue of aldehydes and ketones, containing a C=N bond instead of a C=O bond .

Synthesis Analysis

A catalyst-free, one-pot method has been developed for the synthesis of isoindolin-1-imine derivatives via cascade three-component condensation of 2-cyanobenzaldehyde, amine, and active methylene compound . This efficient and convenient reaction provides the corresponding products from various substrates at room temperature in aqueous medium with excellent yields .Molecular Structure Analysis

The molecular formula of 2-(3-Nitrophenyl)isoindolin-1-imine is C14H11N3O2 and its molecular weight is 253.261. The parent compound has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring .Chemical Reactions Analysis

The synthesis of isoindolin-1-imine derivatives involves the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . The reaction is efficient, yielding excellent results, and can be carried out under mild conditions .Physical And Chemical Properties Analysis

Imines, including isoindolin-1-imine derivatives, are nitrogen analogues of aldehydes and ketones, containing a C=N bond instead of a C=O bond . They are formed through the addition of a primary amine to an aldehyde or ketone .Applications De Recherche Scientifique

Peptide Stapling and Macrocyclization

2-(3-Nitrophenyl)isoindolin-1-imine: (referred to as isoindolinimine) has emerged as a valuable tool for peptide chemistry. Here’s why:

Extension: Isoindolinimine-linked peptides can be further extended using electron-deficient π-electrophiles, allowing for the creation of more complex structures .

Designing New Molecules

Isoindoline-1,3-dione derivatives, including isoindolinimine, have attracted significant interest for their versatile applications. Researchers have explored their synthesis and reactivity, aiming to design novel molecules with diverse properties .

Nickel-Catalyzed Synthesis of Isoindolinones

Isoindolinimine serves as a precursor for isoindolinone derivatives. Researchers have developed a tandem catalytic approach using nickel catalysts to convert imines into isoindolinones. This method provides access to structurally diverse compounds with potential biological activity .

Mécanisme D'action

Orientations Futures

The development of novel and simple methods for the synthesis of isoindolin-1-imine analogs is a topic of great interest due to their potential biological activities . Future research could focus on expanding the current toolbox for peptide chemistry and exploring the potential of active methylene compounds for the synthesis of isoindolin-1-imine analogs .

Propriétés

IUPAC Name |

2-(3-nitrophenyl)-3H-isoindol-1-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O2/c15-14-13-7-2-1-4-10(13)9-16(14)11-5-3-6-12(8-11)17(18)19/h1-8,15H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWURKWTWKWKULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1C3=CC(=CC=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24816310 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-(3-Nitrophenyl)isoindolin-1-imine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-phenylpropyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2490712.png)

![[4-(benzylthio)-9-methyl-2-(2-methylphenyl)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl]methanol](/img/structure/B2490715.png)

![2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-(3-methylphenyl)butanamide](/img/structure/B2490720.png)

![4-butyl-1-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2490722.png)

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2490724.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(3-methylphenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2490729.png)

![(3,6-Dichloropyridin-2-yl)-[4-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B2490730.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2490734.png)